molecular formula C18H20O5 B13444559 2'-Hydroxy-3',4',6'-trimethoxydihydrochalcone

2'-Hydroxy-3',4',6'-trimethoxydihydrochalcone

Cat. No.: B13444559
M. Wt: 316.3 g/mol
InChI Key: NFGKDMWKUSDLNS-UHFFFAOYSA-N
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Description

2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone is a natural product used in life sciences research. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. The compound has the molecular formula C18H20O5 and a molecular weight of 316.353 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction is followed by purification steps, including recrystallization or column chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production methods for 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of a diketone or quinone derivative

    Reduction: Formation of a diol

    Substitution: Formation of substituted chalcones with various functional groups

Scientific Research Applications

2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone can be compared with other chalcones, such as:

  • 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
  • 2’-Hydroxy-4’,4’,6’-trimethoxychalcone
  • 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone

These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups. The unique combination of functional groups in 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-14-11-15(22-2)18(23-3)17(20)16(14)13(19)10-9-12-7-5-4-6-8-12/h4-8,11,20H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGKDMWKUSDLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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